molecular formula C20H19N5OS B5572325 2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole

2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No. B5572325
M. Wt: 377.5 g/mol
InChI Key: RTNAETFTNRELAV-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have garnered attention in medicinal chemistry and drug discovery due to their structural complexity and potential biological activities. Compounds with similar structures have been explored for various therapeutic potentials, including anticancer activities (Çiftçi et al., 2021).

Synthesis Analysis

The synthesis of compounds with similar structural motifs often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds and incorporating various functional groups through nucleophilic substitution, condensation, and coupling reactions. For example, the synthesis of related benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety has been described, indicating the complexity and specificity of the synthetic routes required for these compounds (Mamedov et al., 2022).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallography, revealing insights into their geometry, conformation, and intermolecular interactions. For instance, the crystal and molecular structures of derivatives have been detailed, showing how the arrangement of atoms and functional groups influences the overall shape and properties of the molecule (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with biological targets, leading to potential therapeutic effects. The structure-activity relationship (SAR) studies provide insights into how modifications in the chemical structure affect biological activity and interaction with biological macromolecules (Velaparthi et al., 2010).

Physical Properties Analysis

Physical properties, including solubility, melting point, and stability, are crucial for the practical application and formulation of chemical compounds. The introduction of specific functional groups can significantly improve these properties, as demonstrated in the enhancement of aqueous solubility for certain derivatives (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present in the molecule. Studies on the synthesis and evaluation of derivatives highlight the importance of these properties in determining the compound's activity and potential applications (Zarrinmayeh et al., 1998).

Scientific Research Applications

Anticancer Activity

One of the primary scientific research applications of benzimidazole derivatives, including compounds structurally related to "2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole", is their anticancer activity. These compounds have shown significant potential as anticancer agents in various studies. For instance, novel benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety have demonstrated a variety of biological activities, including anticancer effects, by inducing apoptosis in cancer cells. Specific compounds were identified with selective cytotoxicities against A549 lung adenocarcinoma and C6 rat glioma cell lines, highlighting their potential as anticancer agents (Çiftçi, Temel, & Yurttaş, 2021).

Antimicrobial Activity

Another significant application is the antimicrobial activity exhibited by these compounds. Research has found that certain benzothiazole derivatives possess variable and modest activity against investigated strains of bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Fluorescent Probes for DNA Detection

Additionally, benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized and evaluated as potential fluorescent probes for DNA detection. Their binding properties to ct-DNA showed significantly enhanced fluorescence emission intensity, suggesting their applicability as DNA-specific fluorescent probes (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Corrosion Inhibition

Benzimidazole derivatives have also been studied for their corrosion inhibition properties, particularly in protecting N80 steel in hydrochloric acid. The synthesized compounds demonstrated significant inhibition efficiency, suggesting their potential application in corrosion protection (Yadav et al., 2016).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the wide range of biological activities exhibited by similar compounds, it could be of interest in fields such as medicinal chemistry .

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methylimidazo[1,2-a]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-14-12-25-13-15(6-7-18(25)21-14)19(26)23-8-10-24(11-9-23)20-22-16-4-2-3-5-17(16)27-20/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNAETFTNRELAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(2-Methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole

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